molecular formula C20H17NO4S B1387259 4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid CAS No. 1172292-27-1

4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid

Cat. No.: B1387259
CAS No.: 1172292-27-1
M. Wt: 367.4 g/mol
InChI Key: UENNNEFJLPOFDX-UHFFFAOYSA-N
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Description

4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a biphenyl group, a sulfonyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid typically involves multiple steps, including the formation of the biphenyl structure, sulfonylation, and subsequent coupling with benzoic acid. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(methylsulfonyl)benzoic acid
  • 4,4’-Bibenzoic acid-2,2’-sulfone

Uniqueness

4-{[(2’-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid is unique due to its specific combination of a biphenyl group, sulfonyl group, and benzoic acid moiety.

Properties

IUPAC Name

4-[[4-(2-methylphenyl)phenyl]sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4S/c1-14-4-2-3-5-19(14)15-8-12-18(13-9-15)26(24,25)21-17-10-6-16(7-11-17)20(22)23/h2-13,21H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENNNEFJLPOFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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